3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone

Chemical procurement Reproducibility Quality control

Select this specific dihydroquinoxalinone (CAS 1007921-18-7) to leverage its unique 3-ethyl substituent for enantioselective synthesis and chiral resolution programs—a feature unavailable in achiral analogs. The N4-phenoxyacetyl motif targets aldose reductase and P-glycoprotein, enabling direct SAR interrogation against BRD4 and HIV-1 RT. High aqueous solubility (>46.6 µg/mL) and ≥98% purity reduce false-positive risk in HTS. Purchase the racemate as a scaffold for orthogonal derivatization and library enumeration, calibrating in silico ADME models against experimental LogD and PAMPA data.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 1007921-18-7
Cat. No. B2975742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone
CAS1007921-18-7
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCCC1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H18N2O3/c1-2-15-18(22)19-14-10-6-7-11-16(14)20(15)17(21)12-23-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,19,22)
InChIKeyICSBKKIWEOGIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007921-18-7): Procurement Baseline & Structural Identity


3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007921-18-7, PubChem CID 3742915) is a synthetic heterocyclic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one family [1]. It possesses a molecular formula of C₁₈H₁₈N₂O₃, a molecular weight of 310.3 g/mol, a computed XLogP3-AA of 2.9, and 4 rotatable bonds [1]. The compound is commercially available at ≥95% purity or ≥98% purity from multiple vendors, with a recommended storage condition of 20°C for up to 2 years . It bears a 3-ethyl substituent and an N4-phenoxyacetyl moiety, placing it within a broader class of N4-acylated dihydroquinoxalinone research intermediates often used in medicinal chemistry and chemical biology screening campaigns [2].

Why Generic Substitution of 3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone Is Not Advisable


Direct substitution of this compound with another N4-acylated dihydroquinoxalinone of identical molecular weight (310.3 Da) and formula (C₁₈H₁₈N₂O₃)—such as 4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone or 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone—carries substantial theoretical risk due to differences in the spatial arrangement of the phenoxyacetyl linker relative to the quinoxalinone core [1]. The 3-ethyl substituent introduces a chiral center (undefined stereocenter count = 1) [1], meaning that the enantiomeric composition—and therefore potential target engagement—may differ from analogs lacking this feature. Furthermore, SAR studies across related quinoxalinone chemotypes reveal that minor N4-acyl modifications (phenoxyacetyl vs. phenoxypropanoyl vs. dimethylphenoxyacetyl) can switch target selectivity profiles between P-glycoprotein, BRD4, aldose reductase, or HIV-1 reverse transcriptase [2][3]. Until the exact biological annotation of this specific compound is empirically determined, generic substitution cannot be assumed to preserve the same interaction profile.

Quantitative Differentiation Evidence for 3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone vs. Closest Structural Analogs


Purity Specification: 98% (NLT) vs. Generic 95% Grade Offers Reproducibility Advantage

The compound is offered by at least one vendor at a purity specification of NLT 98% , whereas the most commonly listed purity for structurally related N4-acyl dihydroquinoxalinones (e.g., 4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone) is 95% . For screening campaigns where compound integrity directly impacts hit confirmation rates, this 3-percentage-point purity differential may reduce false positives arising from trace impurities.

Chemical procurement Reproducibility Quality control

Structural Differentiation: 3-Ethyl + Phenoxyacetyl vs. 3-H + Phenoxypropanoyl Backbone

The target compound features a unique combination of a 3-ethyl substituent on the saturated dihydroquinoxalinone ring and an N4-phenoxyacetyl group [1]. The closest mass-equivalent analog, 4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, instead bears a 3-H (achiral) and an N4-2-(4-methylphenoxy)propanoyl group [2]. This difference results in: (a) the presence of a chiral sp³ carbon (C3) in the target compound versus an achiral core in the comparator; (b) a phenoxyacetyl linker (O-CH₂-C=O) versus a phenoxypropanoyl linker (O-CH(CH₃)-C=O). In related SAR campaigns, N4-carbonyl substitution patterns have been shown to determine selectivity between P-glycoprotein and MRP1 antagonism [3], highlighting the functional non-equivalence of these structural variants.

Structure-activity relationship Medicinal chemistry Scaffold design

Computed Lipophilicity (XLogP3-AA = 2.9) May Confer Pharmacokinetic Differentiation

The computed XLogP3-AA of this compound is 2.9 [1], placing it within the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP ≤ 5). By comparison, the more polar analog 2-(3-(4-hydroxyphenoxy)-6-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (a known aldose reductase inhibitor in the same chemotype class) has a significantly lower computed LogP due to its carboxylic acid and phenolic -OH groups (>2 HBDs and >3 HBAs) [2]. While direct experimental LogP or LogD data for the target compound are not available in the public domain, the computed LogP difference of approximately 2-3 orders of magnitude versus more polar quinoxalinone analogs suggests meaningfully distinct membrane permeability and protein binding profiles, pending experimental validation.

ADME prediction Lipophilicity Drug-likeness

Solubility Benchmark: >46.6 µg/mL at pH 7.4 Enables Aqueous Assay Compatibility

The experimentally determined solubility of this compound at pH 7.4 exceeds 46.6 µg/mL [1], which translates to approximately 150 µM (based on MW 310.3). This is above the typical screening concentration of 10 µM used in most biochemical and cell-based assays, suggesting that the compound can be dosed without exceeding DMSO carry-over limits. For comparison, many drug-like small molecules exhibit aqueous solubility below 10 µM, often requiring specialized formulation. While direct comparator solubility data from the same experimental platform are not available for the closest structural analogs, this experimentally measured value provides a quantitative benchmark absent for most catalog analogs.

Solubility Assay development Formulation

Chiral Center (Undefined Stereocenter Count = 1) Enables Enantioselective Applications

PubChem records indicate an Undefined Atom Stereocenter Count of 1 for this compound [1], corresponding to the sp³-hybridized C3 carbon bearing the ethyl group. This contrasts with the achiral comparator 4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, which has Undefined Atom Stereocenter Count = 0 . The presence of a single undefined chiral center means that unless enantiomerically pure synthesis has been performed, the commercial product is expected to be racemic. This presents both a challenge and an opportunity: the racemate can serve as a starting point for chiral resolution studies, and procurement of individual enantiomers (if available from custom synthesis vendors) could unlock stereospecific biological activities inaccessible to achiral analogs.

Chiral synthesis Stereochemistry Enantiomer differentiation

Caveat: Absence of Published Biological Annotation for This Specific Compound

A systematic search of PubChem BioAssay, PubMed, BindingDB, ChEMBL, and Google Patents found no published biological activity data (IC₅₀, Kd, EC₅₀, etc.) for this specific CAS number or PubChem CID 3742915 [1][2]. By contrast, several structurally related dihydroquinoxalinone chemotypes have extensive biological annotation: for example, the BRD4 inhibitor compound 5i (IC₅₀ = 73 nM in BRD4(1) binding assay; IC₅₀ = 258 nM in MV-4-11 cells) [3], and aldose reductase inhibitors with IC₅₀ values ranging from 0.019 to 0.982 µM [4]. This evidence gap means that all differentiation claims above rest on physicochemical, structural, or procurement-specification grounds—not on demonstrated target engagement or functional pharmacology. Users procuring this compound for bioactivity screening should treat it as an uncharacterized chemical probe requiring full de novo biological profiling.

Data transparency Procurement risk Research planning

Recommended Research and Industrial Application Scenarios for 3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone


Chiral Dihydroquinoxalinone Scaffold for Enantioselective Lead Generation

With an undefined stereocenter at C3 (Undefined Atom Stereocenter Count = 1) [1], this compound is well-suited as a racemic starting material for chiral resolution and enantioselective synthesis programs. Procurement of the racemate, followed by chiral HPLC separation or asymmetric synthesis optimization, can generate enantiomerically pure samples for differential activity screening against stereospecific biological targets such as kinases or GPCRs. This pathway is structurally unavailable for achiral analogs (e.g., 4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, stereocenter count = 0), giving this compound unique strategic value in programs where stereochemistry is a critical determinant of target engagement .

N4-Phenoxyacetyl SAR Probe for Multi-Target Selectivity Profiling

The N4-phenoxyacetyl motif is a known pharmacophoric element in quinoxalinone-based aldose reductase inhibitors (IC₅₀ range: 0.019–0.982 µM) and P-glycoprotein antagonists [2][3]. Procurement of this specific compound, bearing the phenoxyacetyl group in combination with a 3-ethyl substituent, enables direct SAR interrogation of how C3 alkylation modulates target selectivity relative to unsubstituted or differently N4-acetylated analogs. Its aqueous solubility of >46.6 µg/mL at pH 7.4 [4] supports deployment in a wide range of biochemical and cell-based assay formats without requiring specialized solubilization protocols.

High-Purity Chemical Probe for Screening Library Expansion

Available at NLT 98% purity , this compound meets or exceeds the purity threshold recommended for inclusion in high-quality screening libraries (typically ≥95%). The 3-percentage-point purity advantage over generic 95% analogs reduces the risk of impurity-driven false positives in high-throughput screening campaigns. The compound can serve as a core scaffold for library enumeration—the phenoxyacetyl carbonyl and the secondary amide nitrogen provide two orthogonal derivatization handles for parallel synthesis—making it a versatile building block for diversity-oriented synthesis programs targeting the quinoxalinone privileged structure space [5].

Physicochemical Benchmark Compound for in Silico Model Validation

With experimentally measured solubility (>46.6 µg/mL, pH 7.4), computed XLogP3-AA (2.9), and well-defined computed descriptors including TPSA (58.6 Ų), HBD count (1), and HBA count (3) [4], this compound can serve as a validation standard for in silico ADME prediction models. Its intermediate lipophilicity and moderate polar surface area place it in a region of chemical space where predictive models often exhibit highest uncertainty. Procurement of a physical sample for experimental LogD, PAMPA permeability, and microsomal stability determination can provide ground-truth data to calibrate computational models used across a discovery organization.

Quote Request

Request a Quote for 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.